molecular formula C22H22ClN3O3 B2977522 (2E)-3-(2-chlorophenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acrylamide CAS No. 1251688-54-6

(2E)-3-(2-chlorophenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acrylamide

Cat. No.: B2977522
CAS No.: 1251688-54-6
M. Wt: 411.89
InChI Key: BVSHWWFGLVZQNP-UHFFFAOYSA-N
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Description

The compound appears to contain a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . It also contains a thiophene ring, which is a sulfur-containing heterocycle that is often found in various drugs and functional materials .


Molecular Structure Analysis

The molecular structure of this compound would likely show the distinct rings and functional groups mentioned above. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound would undergo. Its reactivity would likely be influenced by the electron-rich sulfur atom in the thiophene ring, the polar morpholine ring, and the potential acidity of the amide proton .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholine ring might enhance water solubility, while the thiophene and phenyl rings might increase lipophilicity .

Scientific Research Applications

Chemical Properties and Synthesis

Acrylamide, a structurally related compound, has extensive industrial applications, particularly in the synthesis of polyacrylamide polymers. These polymers are utilized in a variety of fields such as water treatment, paper manufacturing, and as a laboratory tool for protein electrophoresis. Understanding the chemistry and synthesis of acrylamide can provide insights into similar applications and synthetic approaches for (2E)-3-(2-chlorophenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acrylamide (Friedman, 2003).

Biological Interactions

The interaction of acrylamide with biological systems has been extensively studied, highlighting its neurotoxic, genotoxic, and carcinogenic potential. These studies emphasize the importance of understanding the biological effects of related compounds, including this compound, to ensure safe handling and application in various fields. Research on acrylamide's toxicity and mechanisms of action can guide safety assessments and regulatory approaches for related compounds (Dearfield et al., 1988).

Mitigation Strategies

Given the potential health risks associated with acrylamide, research has also focused on mitigation strategies to reduce its formation in food and mitigate its toxicity. Techniques such as selecting low-asparagine food varieties, optimizing cooking processes, and using food additives have been investigated. These strategies could potentially be adapted to minimize the formation and exposure to related compounds, ensuring their safer use in food-related applications (Friedman & Levin, 2008).

Detection and Analysis

Rapid detection methods for acrylamide in foods, such as biosensors and fluorescent biosensing, offer promising approaches for the real-time monitoring of related compounds. These methods provide simplicity, sensitivity, and specificity, which are crucial for ensuring food safety and quality. Adapting these technologies for this compound could facilitate its analysis in various contexts, contributing to safer industrial and research applications (Pundir, Yadav, & Chhillar, 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with biological targets such as enzymes or receptors. If it’s an agrochemical, it might interfere with certain biological processes in pests .

Safety and Hazards

The safety and hazards would depend on various factors, including the specific functional groups present and the intended use of the compound. Proper safety assessments would likely involve toxicological studies .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This might include optimizing the synthesis process, investigating the mechanism of action, or assessing the safety profile .

Properties

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-13-18(23)7-6-16-21(13)25-19-8-9-26(11-17(19)22(16)28)12-20(27)24-14-4-3-5-15(10-14)29-2/h3-7,10H,8-9,11-12H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSHWWFGLVZQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC(=CC=C4)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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